molecular formula C9H10O5 B1208855 Methyl 3,4-dihydroxy-5-methoxybenzoate CAS No. 3934-86-9

Methyl 3,4-dihydroxy-5-methoxybenzoate

Cat. No.: B1208855
CAS No.: 3934-86-9
M. Wt: 198.17 g/mol
InChI Key: LVVUKXKEXOTUPV-UHFFFAOYSA-N
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Description

Methyl-3-O-methyl gallate is a rare natural product known for its promising in vitro antioxidant activities. It has been studied for its protective role against oxidative stress induced by various environmental pollutants, such as sodium fluoride .

Scientific Research Applications

Methyl-3-O-methyl gallate has a wide range of scientific research applications:

    Chemistry: It is used as an antioxidant in various chemical reactions.

    Biology: It has been studied for its protective effects against oxidative stress in biological systems.

    Medicine: The compound has potential therapeutic applications in treating neurotoxicity and cardiotoxicity induced by environmental pollutants.

    Industry: It is used in the formulation of antioxidant products.

Mechanism of Action

Target of Action

Methyl 3,4-dihydroxy-5-methoxybenzoate (MEHQ) is an organic compound that primarily targets oxidative stress in cells . It has been shown to protect neuronal cells from oxidative damage .

Mode of Action

MEHQ acts as an antioxidant, mitigating the effects of oxidative stress in cells . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. MEHQ’s antioxidant properties help neutralize these free radicals, thereby reducing oxidative stress .

Biochemical Pathways

MEHQ’s antioxidant effect is believed to be associated with the normalization of the level of TBARS (Thiobarbituric Acid Reactive Substances), a marker of oxidative stress . It also helps in reducing the levels of glutathione, a powerful antioxidant in the body, and restoring the diminished antioxidant enzyme activities .

Pharmacokinetics

It is known that mehq is soluble in organic solvents like ethanol, ether, and petroleum ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.

Result of Action

The primary result of MEHQ’s action is the reduction of oxidative stress in cells . By neutralizing free radicals, MEHQ helps prevent cellular damage and maintains the health and function of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MEHQ. For instance, MEHQ should be stored in a dry, well-ventilated place away from light and heat sources . It is also important to handle MEHQ with care as it is considered a toxic substance .

Biochemical Analysis

Biochemical Properties

Methyl 3,4-dihydroxy-5-methoxybenzoate plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activities and protecting cells from oxidative stress . Additionally, it has been shown to interact with neuronal proteins, providing neuroprotection against oxidative damage . These interactions are primarily based on the compound’s ability to donate electrons and neutralize free radicals.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In neuronal cells, it mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities . This compound also influences cell signaling pathways, particularly those involved in oxidative stress responses, and modulates gene expression related to antioxidant defense mechanisms . Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant properties. It binds to reactive oxygen species (ROS) and neutralizes them, preventing oxidative damage to cellular components . Additionally, it activates antioxidant enzymes by interacting with their active sites, enhancing their catalytic efficiency . This compound also modulates gene expression by influencing transcription factors involved in oxidative stress responses, leading to increased production of antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under extreme conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease with prolonged exposure to high temperatures or light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and neuroprotective effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, including liver damage and oxidative stress

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation, methylation, and conjugation reactions . Enzymes such as cytochrome P450 and glutathione S-transferase play a role in its metabolism . These metabolic processes result in the formation of various metabolites, which are excreted through urine and feces .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound tends to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being crucial for its role in protecting against oxidative damage . Post-translational modifications, such as phosphorylation, may also affect its subcellular targeting and activity .

Preparation Methods

Chemical Reactions Analysis

Methyl-3-O-methyl gallate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Methyl-3-O-methyl gallate is similar to other gallate derivatives, such as gallic acid and propyl-3-O-methyl gallate. it is unique in its ability to act as an antioxidant without being overtly prooxidant. This makes it particularly valuable in applications where oxidative stress needs to be mitigated without introducing additional oxidative stress .

Similar compounds include:

Properties

IUPAC Name

methyl 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVUKXKEXOTUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192562
Record name M3OMG
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-86-9
Record name M3OMG
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Record name 3934-86-9
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Record name METHYL 3-O-METHYLGALLATE
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Synthesis routes and methods I

Procedure details

To a solution of 3,4,5-trihydroxy-benzoic acid methyl ester (50 g, 0.27 mol) and Na2B4O7 (50 g) in water (1000 mL) was added Me2SO4 (120 mL) and aqueous NaOH solution (25%, 200 mL) successively at room temperature. The mixture was stirred at room temperature for 6 h before it was cooled to 0° C. The mixture was acidified to pH ˜2 by adding conc. H2SO4 and then filtered. The filtrate was extracted with EtOAc (500 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g 47%), which was used in the next step without further purification.
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50 g
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Na2B4O7
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120 mL
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200 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

In 2.95 l of a 5% aqueous solution of borax was dissolved 36.8 g of methyl 3,4,5-trihydroxybenzoate, and the solution was stirred at room temperature for 5 hours. Then, 110.5 ml of dimethyl sulfate and a solution of sodium hydroxide were dropped into the solution and the reaction mixture was further stirred for 5 hours. After cooling, the mixture was made acidic by concentrated sulfuric acid and extracted with ethyl acetate. The solvent was removed from the extract to obtain 25.5 g of methyl 5-methoxy-3,4-dihydroxybenzoate (the yield was 64.5%).
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110.5 mL
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aqueous solution
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borax
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydroxy-5-methoxybenzoate
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Methyl 3,4-dihydroxy-5-methoxybenzoate
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Methyl 3,4-dihydroxy-5-methoxybenzoate
Reactant of Route 6
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Methyl 3,4-dihydroxy-5-methoxybenzoate
Customer
Q & A

Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?

A1: Research indicates that this compound exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.

Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside this compound?

A2: The co-occurrence of Cotonoates A and B with this compound in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.

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